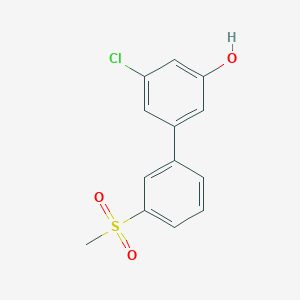
5-(3-Carbamoyl-4-chlorophenyl)-3-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Carbamoyl-4-chlorophenyl)-3-chlorophenol, 95% (hereafter referred to as "5-CPCP-95") is a chemical compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 197-198°C and a boiling point of 238-239°C. It has a molecular weight of 262.5 g/mol and a density of 1.5 g/cm3. 5-CPCP-95 has been widely used in the synthesis of a variety of compounds, including drugs, dyes, and other organic molecules. Furthermore, it has been used in the study of biochemical and physiological effects, as well as in the development of new lab experiments.
Mécanisme D'action
5-CPCP-95 is a phenol derivative, and its mechanism of action is based on its ability to interact with proteins and other biological molecules. It has been shown to bind to certain proteins, such as cytochrome P450, and inhibit their activity. In addition, it has been shown to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
5-CPCP-95 has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-fungal properties. In addition, it has been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in drug metabolism. Furthermore, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
5-CPCP-95 has several advantages when used in lab experiments. It is relatively inexpensive, easy to obtain, and easy to use. Furthermore, it is stable and can be stored for long periods of time. However, it also has some limitations. It is toxic and can be irritating to the skin, eyes, and respiratory system. Additionally, it can be difficult to handle, as it is highly volatile.
Orientations Futures
There are several potential future directions for the use of 5-CPCP-95 in scientific research. It could be used in the development of new drugs and dyes, as well as other organic molecules. Furthermore, its biochemical and physiological effects could be further studied to develop new therapeutic agents. Additionally, its inhibitory effect on enzymes could be explored to develop new treatments for various diseases. Finally, its potential as a tool for drug delivery could be explored to develop new delivery systems.
Méthodes De Synthèse
5-CPCP-95 can be synthesized using the reaction of 3-chlorophenol and 4-chloro-3-carbamoylphenol in the presence of a base catalyst, such as sodium hydroxide. The reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at a temperature of 80-90°C. The reaction is complete after 4-6 hours and the product is isolated by recrystallization.
Applications De Recherche Scientifique
5-CPCP-95 is used in a wide range of scientific research applications, including drug discovery, organic synthesis, and biochemistry. It is used as a starting material for the synthesis of various drugs and dyes, as well as other organic molecules. It is also used in the study of biochemical and physiological effects, as well as in the development of new lab experiments.
Propriétés
IUPAC Name |
2-chloro-5-(3-chloro-5-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-3-8(4-10(17)6-9)7-1-2-12(15)11(5-7)13(16)18/h1-6,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVIAHINCYRJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686133 |
Source


|
| Record name | 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carbamoyl-4-chlorophenyl)-3-chlorophenol | |
CAS RN |
1261888-45-2 |
Source


|
| Record name | 3',4-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














